Enantiomer-Specific JAK2 Inhibition
The (R)-enantiomer of the 3-cyclopentyl-3-aminopropanenitrile core is indispensable for JAK2 inhibition. X-ray crystallography (PDB 8G6Z) defines the (3R)-cyclopentyl ring orientation within a hydrophobic pocket, directly enabling the attached pyrimidine-pyrazole moiety to form critical hydrogen bonds with the hinge region of JAK2 [1]. In contrast, the (S)-enantiomer cannot simultaneously occupy this pocket and maintain the hinge-binding contacts, resulting in a complete loss of inhibitory activity. This is supported by a systematic medicinal chemistry campaign where only the (R)-configured series showed biochemical potency; the (S)-enantiomer of the lead compound (Compound 13) was reported as inactive in the primary JAK2 biochemical assay [1].
| Evidence Dimension | Biochemical JAK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 13 containing (R)-3-amino-3-cyclopentylpropanenitrile core: JAK2 IC50 < X nM (potent activity observed in the series) [1]. |
| Comparator Or Baseline | (S)-enantiomer of Compound 13: Inactive against JAK2 in the biochemical assay [1]. |
| Quantified Difference | Qualitative (active vs. inactive). The (S)-enantiomer shows no measurable JAK2 inhibition, rendering it useless for this therapeutic target. |
| Conditions | Biochemical enzyme inhibition assay using recombinant human JAK2 catalytic domain; Compound 13 and its enantiopure analogs. |
Why This Matters
For procurement, specifying the (R)-enantiomer ensures the resulting drug candidate retains target engagement; purchasing the racemate or wrong enantiomer would yield a completely inactive final compound.
- [1] Gordhan, H. M., et al. J. Med. Chem. 2023, 66, 8929-8950. View Source
